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Compound of Interest

Compound Name: Burimamide

Cat. No.: B1668067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical

properties of burimamide, a seminal compound in the development of histamine H₂ receptor

antagonists. Burimamide's discovery was a critical step that validated the H₂ receptor

hypothesis and paved the way for the development of blockbuster anti-ulcer medications like

cimetidine.[1][2] This document details its chemical characteristics, synthesis, and mechanism

of action, presenting quantitative data in structured tables and visualizing key pathways and

processes.

Chemical Properties of Burimamide
Burimamide, with the IUPAC name 1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea, is a

hydrophilic molecule containing an imidazole ring and a polar, uncharged thiourea side chain.

[2][3] These structural features distinguish it from the more lipophilic H₁ receptor antagonists,

which possess a positively charged side chain.[2]

Physicochemical Properties
The following table summarizes the key physicochemical properties of burimamide. While a

precise melting point and aqueous solubility are not readily available in the public literature, key

calculated and observed properties are listed below.
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Property Value Source

Molecular Formula C₉H₁₆N₄S

Molar Mass 212.32 g/mol

CAS Number 34970-69-9

Appearance Solid powder -

Melting Point Not available -

pKa Not available -

Solubility Soluble in DMSO -

XLogP3 0.4

Spectroscopic Data
Detailed spectroscopic data for burimamide is not fully available in the reviewed literature.

However, an infrared (IR) spectroscopy study has been conducted on burimamide and related

compounds in bromoform. The study focused on the 3500–3200 cm⁻¹ region and concluded

that burimamide can form intramolecular hydrogen bonds in solution.

Synthesis of Burimamide
The development of burimamide was a landmark in rational drug design, starting from the

structure of histamine. The synthetic approach involved modifying the side chain of histamine

to eliminate agonist activity while retaining receptor affinity. This led to the creation of

uncharged thioureido analogues, culminating in the synthesis of burimamide.

While a detailed, step-by-step experimental protocol for the synthesis of burimamide is not

available in the public domain, the general synthetic strategy involves the reaction of 4-(1H-

imidazol-5-yl)butan-1-amine with methyl isothiocyanate.

Conceptual Synthesis Workflow
The logical flow for the synthesis of burimamide can be visualized as a two-step process

starting from a suitable imidazole-containing precursor.
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4-(1H-imidazol-5-yl)butan-1-amine
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Methyl isothiocyanate

Burimamide
(1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea)

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of burimamide.

Mechanism of Action and Signaling Pathway
Burimamide functions as a competitive antagonist at histamine H₂ receptors and also shows

activity at H₃ receptors. Its primary therapeutic effect in the context of peptic ulcers is the

inhibition of gastric acid secretion through the blockade of H₂ receptors on parietal cells.

Histamine H₂ Receptor Signaling Pathway
The histamine H₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation by

histamine, initiates a signaling cascade leading to the production of cyclic AMP (cAMP).

Burimamide competitively blocks this initial step.
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Caption: Histamine H₂ receptor signaling pathway and the inhibitory action of burimamide.

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of burimamide from the

primary literature are not readily accessible. However, this section outlines the general

methodologies that would be employed for key experiments.

General Protocol for Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a

compound for a receptor.
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Caption: General workflow for an H₂ receptor binding assay.

Conclusion
Burimamide holds a significant place in the history of medicinal chemistry. Although it was not

potent enough for oral administration, its development was a crucial proof-of-concept that

validated the existence of histamine H₂ receptors and demonstrated that they could be
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selectively antagonized. This pioneering work laid the essential groundwork for the subsequent

development of metiamide and the highly successful anti-ulcer drug, cimetidine. The principles

of rational drug design and structure-activity relationship studies that were central to the

discovery of burimamide continue to be fundamental in modern drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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